4-Ethynylbenzenesulfonamide

Carbonic anhydrase inhibition Isoform selectivity Stopped-flow CO₂ hydration assay

Researchers needing a building block that combines a carbonic anhydrase (CA) pharmacophore with a terminal alkyne for CuAAC/RuAAC click chemistry often face multi-step protecting-group strategies. 4-Ethynylbenzenesulfonamide eliminates this bottleneck. · Intrinsic CA inhibitory activity; derived triazoles show sub-10 nM Ki against tumor-associated CA IX. · ≥98% HPLC purity, melting point 178-182 °C enables rapid QC; para-substitution ensures target CA IX/XII selectivity (vs. meta/ortho isomers). · Commercially stocked in multiple sizes with ambient shipping.

Molecular Formula C8H7NO2S
Molecular Weight 181.21 g/mol
CAS No. 1788-08-5
Cat. No. B595045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynylbenzenesulfonamide
CAS1788-08-5
Molecular FormulaC8H7NO2S
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C8H7NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h1,3-6H,(H2,9,10,11)
InChIKeyOQPUCENNUFNCQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynylbenzenesulfonamide: CA-Targeted Click Chemistry Building Block


4-Ethynylbenzenesulfonamide (CAS 1788-08-5, C₈H₇NO₂S, MW 181.21) is a para-substituted benzenesulfonamide bearing a terminal ethynyl group . The ethynyl moiety enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) for modular assembly of 1,2,3-triazole-linked conjugates, while the primary sulfonamide pharmacophore provides intrinsic carbonic anhydrase (CA) inhibitory activity across multiple human isoforms [1]. This dual functionality distinguishes the compound from simple benzenesulfonamides that lack the alkyne handle and from terminal alkynes that lack the sulfonamide warhead [2].

4-Ethynylbenzenesulfonamide vs. Generic Analogs


Benzenesulfonamide derivatives exhibit profound regioisomer-dependent pharmacological profiles. In a systematic study of phenylethynylbenzenesulfonamide regioisomers against human CA isoforms I, II, IX, and XII, the para-substituted derivatives were effective inhibitors of the tumor-associated isoforms CA IX and XII, while meta-substituted regioisomers preferentially inhibited CA I, IX, and XII, and ortho-substituted variants were weak inhibitors of CA I, II, and IX but retained activity against CA XII [1]. This regioisomeric divergence means that a 3-ethynylbenzenesulfonamide (meta isomer) or 2-ethynylbenzenesulfonamide (ortho isomer) cannot be used interchangeably with the para isomer without altering the CA isoform selectivity profile. Furthermore, the terminal alkyne of 4-ethynylbenzenesulfonamide is essential for downstream CuAAC/RuAAC triazole formation; saturated analogs such as 4-ethylbenzenesulfonamide completely lack this synthetic utility [2].

4-Ethynylbenzenesulfonamide: Comparative Evidence


CA Isoform Selectivity Profile

4-Ethynylbenzenesulfonamide inhibits multiple human carbonic anhydrase isoforms with Ki values ranging from low nanomolar to low micromolar depending on the isoform. Against recombinant human CA II, the compound exhibits a Ki of 5.1–55 nM (stopped-flow CO₂ hydration assay), against the cancer-associated transmembrane isoform CA IX a Ki of 8.1–150 nM, against CA XII a Ki of 45 nM, and against CA XIV a Ki of 64 nM [1]. Notably, the compound is a markedly weaker inhibitor of CA IV (Ki = 1,360 nM), demonstrating a >20-fold selectivity window between CA II/IX/XII and CA IV [2]. In comparison, the reference pan-CA inhibitor acetazolamide (AAZ) typically exhibits Ki values of 5–30 nM across isoforms I, II, IX, and XII with limited isoform discrimination, while 4-ethynylbenzenesulfonamide shows a broader dynamic range that may be exploited for isoform-selective probe development [3].

Carbonic anhydrase inhibition Isoform selectivity Stopped-flow CO₂ hydration assay

Regioisomer-Dependent CA IX/XII Selectivity

In a systematic evaluation of phenylethynylbenzenesulfonamide regioisomers against hCA I, II, IX, and XII (Knaus et al., 2011), the para-sulfamoyl-substituted derivatives (i.e., compounds with the ethynylphenyl group at C-4 and the SO₂NH₂ at the para position, structurally analogous to 4-ethynylbenzenesulfonamide) were effective inhibitors of both hCA IX and hCA XII, with representative para-substituted compounds in the series achieving Ki values as low as 6.5 nM against hCA IX and 1.2 nM against hCA XII [1]. In contrast, meta-substituted regioisomers displayed a different isoform targeting pattern (active against hCA I, IX, and XII), while ortho-substituted sulfonamides were weak inhibitors of hCA I, II, and IX but retained significant hCA XII inhibition [1]. This regioisomeric SAR demonstrates that the para arrangement of the sulfamoyl pharmacophore relative to the ethynyl substituent is not interchangeable with meta or ortho positioning for researchers requiring consistent dual CA IX/XII inhibition.

Regioisomer SAR CA IX inhibition CA XII selectivity Tumor-associated carbonic anhydrase

CuAAC and RuAAC Click Reactivity

4-Ethynylbenzenesulfonamide has been employed as the alkyne component in both Cu(I)-catalyzed and Ru(II)-catalyzed azide-alkyne cycloaddition reactions to generate biologically active 1,2,3-triazole benzenesulfonamides. In the Salmon et al. (2011) study, RuAAC coupling of 4-ethynylbenzenesulfonamide with carbohydrate azide substrates produced 1,5-disubstituted triazole inhibitors, several of which (compounds 18, 19, 21–23, and 26) exhibited CA IX inhibition constants below 10 nM [1]. In the Carroux et al. (2013) study, CuAAC coupling of the same alkyne building block with variably acylated glycopyranosyl azides generated a panel of 24 glycoconjugate sulfonamides targeting CA IX and XII, with downstream metabolic and plasma stability characterization [2]. By contrast, 4-ethylbenzenesulfonamide (the saturated analog) cannot participate in these cycloaddition reactions, and phenylacetylene (lacking the sulfonamide) generates triazoles devoid of CA inhibitory activity .

Click chemistry CuAAC RuAAC Glycoconjugate synthesis Triazole benzenesulfonamide

Physicochemical Identity and Batch Consistency

Commercially available 4-ethynylbenzenesulfonamide is consistently specified at ≥98.0% purity by HPLC (with total nitrogen analysis as an orthogonal method) and a melting point of 178.0–182.0 °C across multiple vendors including TCI, Aladdin, Bidepharm, and CymitQuimica . The predicted logP of 2.10 and pKa of 9.88 ± 0.10 indicate moderate lipophilicity and weakly acidic character (sulfonamide NH), which are relevant to chromatographic purification and biological partitioning . In comparison, 3-ethynylbenzenesulfonamide (meta isomer, CAS 1310456-99-5) is less widely available from major catalog suppliers and lacks the same depth of published QC specification data, potentially introducing variability in reaction stoichiometry calculations [1]. 4-Ethylbenzenesulfonamide (CAS 138-38-5) differs in melting point (reported ~110–115 °C) and lacks the terminal alkyne IR signature (~2100 cm⁻¹) that enables rapid identity confirmation of 4-ethynylbenzenesulfonamide by FT-IR.

Quality control Melting point specification HPLC purity Procurement specification

One-Pot Microwave Synthesis Efficiency

A one-pot microwave-assisted synthesis of 4-ethynylbenzenesulfonamide has been reported (Zhang et al., 2009), wherein simultaneous debrominative decarboxylation and sulfamation of anti-3-(4-chlorosulfonylbenzyl)-2,3-dibromopropanoic acid with aqueous ammonia, followed by DBU-mediated elimination, stereoselectively affords the target compound in a single reaction vessel without intermediate isolation [1]. The total microwave irradiation time is approximately 85 seconds (25 s for the first step, 60 s for the second step), compared to traditional multi-step routes requiring separate isolation of the (Z)-4-(2-bromovinyl)benzenesulfonamide intermediate [2]. This synthetic efficiency translates to reduced procurement cost and shorter lead times for bulk quantities relative to regioisomers (e.g., 3-ethynylbenzenesulfonamide) that lack an optimized one-pot protocol in the published literature.

One-pot synthesis Microwave-assisted synthesis Synthetic efficiency Process chemistry

4-Ethynylbenzenesulfonamide Application Scenarios


CA Inhibitor Library Synthesis via Click Chemistry

Investigators designing glycoconjugate or small-molecule CA inhibitor libraries should select 4-ethynylbenzenesulfonamide as the alkyne building block when the goal is to generate 1,4-disubstituted (CuAAC) or 1,5-disubstituted (RuAAC) 1,2,3-triazole benzenesulfonamides with retained CA pharmacophore activity. The compound's demonstrated reactivity in both catalytic systems [1] and the resulting triazole inhibitors' sub-10 nM Ki against CA IX [2] validate this scaffold for tumor-associated CA targeting. The para-sulfamoyl substitution ensures the desired CA IX/XII inhibition profile, as supported by regioisomer SAR data [3].

Alkyne-Sulfonamide Bioconjugation Probes

For chemoproteomics or activity-based protein profiling studies where a terminal alkyne is required for bioorthogonal ligation (e.g., to azide-functionalized fluorophores or biotin tags via CuAAC), 4-ethynylbenzenesulfonamide uniquely provides both the click handle and an intrinsic carbonic anhydrase recognition element in a single, commercially available small molecule [1]. This eliminates the need for multi-step protecting group strategies (sulfonamide NH protection/deprotection) that are required when using alkyne-bearing building blocks that lack the sulfonamide group, streamlining probe synthesis and reducing synthetic attrition [4].

Quality-Controlled Procurement for Synthesis Campaigns

Programs requiring reproducible synthesis of CA-targeted conjugates across multiple batch orders benefit from 4-ethynylbenzenesulfonamide's consistent melting point specification (178.0–182.0 °C) and ≥98% HPLC purity across independent vendors . The sharp melting point and characteristic alkyne IR stretch (~2100 cm⁻¹) enable rapid incoming QC verification without advanced analytical instrumentation, reducing the risk of mis-shipment with the 3-ethynyl (meta) regioisomer, which has a different CAS number (1310456-99-5) but identical molecular formula and weight .

Cost-Efficient Scale-Up via One-Pot Synthesis

When procurement costs or supply chain constraints necessitate in-house or contract synthesis, researchers can leverage the published one-pot microwave-assisted protocol [5] to produce 4-ethynylbenzenesulfonamide in a single reaction vessel with a total microwave irradiation time of approximately 85 seconds, avoiding intermediate isolation and chromatographic purification steps. This protocol's stereoselectivity and operational simplicity offer advantages over the traditional multi-step route [6] and over the synthesis of the 3-ethynyl regioisomer, for which no comparable one-pot protocol has been published.

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